钼酸铝(Al2Mo3O12)

描述

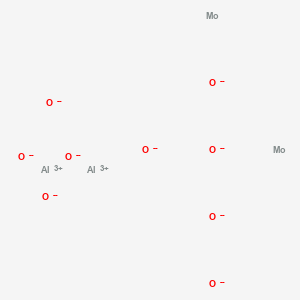

Aluminum molybdenum oxide (Al2Mo3O12) is a type of inorganic compound that has gained significant attention in recent years due to its potential scientific research applications. This compound is a type of layered double hydroxide (LDH) that is composed of positively charged aluminum and molybdenum ions, along with negatively charged oxygen ions. The unique properties of Al2Mo3O12 make it an attractive material for use in various scientific fields, including catalysis, materials science, and nanotechnology.

科学研究应用

超级电容器电极:钼酸铝因其在超级电容器电极中的潜力而受到探索。一项研究展示了为此目的在阳极氧化铝板上涂覆氧化钼,突出了其在储能应用中的适用性 (Chaisen、Nhuapeng 和 Thamjaree,2018)。

金属间化合物形成:对 Al/Mo 薄膜的研究表明在特定温度下会形成化合物,这对于理解这些材料在包括电子学在内的各种应用中的行为至关重要 (Kitada 和 Shimizu,1984)。

放射性同位素生产:铝用于容纳钼酸铝靶,用于中子或质子产生的锝-99m 放射性同位素,这是核医学中的关键元素。在这些条件下铝和钼酸铝之间的相互作用对于安全有效的同位素生产至关重要 (Kambali、Saptiama 和 Suryanto,2017)。

高压可充电电池:氧化钼已被用作高压可充电铝离子电池的正极材料。这种应用利用了该材料的电化学特性来进行能量存储 (Wei、Chen、Chen 和 Yang,2017)。

半导体封装:氧化铝(一种相关化合物)用于在半导体应用中封装二硫化钼,特别是在场效应晶体管中。这项研究对于开发稳定且高效的电子设备至关重要 (Piacentini 等人,2022)。

航空航天领域的润滑:涂有二硫化钼的铝合金在航空航天应用中引起了兴趣。研究表明,多孔阳极氧化铝可以提高这些材料的润滑性能 (Jiawei 等人,2021)。

高能复合燃烧:研究表明,在与三氧化钼的高能混合物中使用的、被氧化铝壳钝化的铝颗粒表现出增强的反应性,这对于复合燃烧中的应用很重要 (McCollum、Pantoya 和 Iacono,2015)。

核医学:介孔氧化铝已被研究用于吸附核医学中使用的 99Mo/99mTc 发生器中的钼,显示出显着改善吸附性能的潜力 (Denkova 等人,2013)。

纳米复合材料合成:铝和氧化钼已在球磨过程中结合以创建 Al2O3–Mo 纳米复合材料。这项研究对于开发具有独特性能的先进材料至关重要 (Heidarpour、Karimzadeh 和 Enayati,2009)。

增强铝基复合材料:已经合成了用铝化钼纳米颗粒增强的铝基复合材料,展示了在各种工程应用中的潜力 (Maiti 和 Chakraborty,2008)。

霍尔效应迁移率增强:已经研究了氧化铝在增强溅射 MoS2 薄膜中的霍尔效应迁移率中的作用,揭示了显着提高半导体器件性能的潜力 (Hamada 等人,2020)。

作用机制

Target of Action

Aluminum molybdenum oxide (Al2Mo3O12) primarily targets the anode materials in aqueous aluminum batteries . The compound’s high theoretical capacity and suitable aluminum insertion/de-insertion potential make it a promising candidate for this role .

Mode of Action

The compound interacts with its targets through a process of intercalation and reduction . Variations in oxidation states allow manipulation of crystal structure, morphology, oxygen vacancies, and dopants to control and engineer electronic states .

Biochemical Pathways

The biosynthesis of molybdenum oxides involves a complex interaction of six proteins and includes iron and copper in an indispensable way . After synthesis, molybdenum oxides are distributed to the apoproteins of Mo-enzymes by Moco-carrier/binding proteins that also participate in Moco-insertion into the cognate apoproteins .

Pharmacokinetics

The compound is synthesized by precipitating aluminum salts with molybdic acid, followed by calcination or heating al2o3 and moo3 in a platinum crucible at 700°c .

Result of Action

The result of the compound’s action is the formation of intermediate phases of Al2(MoO4)3 and MoO2 when using mechanically activated MoO3 . These intermediate phases exhibit remarkable electrochemical stability and Al-ion storage properties in aqueous electrolytes .

Action Environment

The action of Aluminum molybdenum oxide (Al2Mo3O12) is influenced by environmental factors such as temperature and the presence of other compounds. For instance, the compound’s reduction reactions proceed through the formation of intermediate phases at a temperature of 700°C . Additionally, the presence of CaO changes the intermediate phase to CaMoO4 .

安全和危害

未来方向

属性

IUPAC Name |

dialuminum;molybdenum;oxygen(2-) | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2Al.2Mo.9O/q2*+3;;;9*-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTVFHFFURJHNAT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[Al+3].[Al+3].[Mo].[Mo] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Al2Mo2O9-12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Pellets or Large Crystals | |

| Record name | Aluminum molybdenum oxide (Al2Mo3O12) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS RN |

15123-80-5 | |

| Record name | Aluminum molybdenum oxide (Al2Mo3O12) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015123805 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Aluminum molybdenum oxide (Al2Mo3O12) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Dodecaaluminium trimolybdenum dodecaoxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.607 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[(4-bromophenyl)carbamoyl]-2-chloroacetamide](/img/structure/B82080.png)

![Bis[alpha-(4-hydroxyphenyl)-p-tolyl] ether](/img/structure/B82094.png)